Cas no 1358679-59-0 (5-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one)

5-[(4-Fluorophenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 4-fluorobenzyl group at the 5-position and a thiophen-2-yl moiety at the 2-position. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for developing biologically active molecules. The presence of both fluorine and thiophene groups may enhance binding affinity and metabolic stability, making it a candidate for drug discovery applications. Its well-defined synthetic route allows for further derivatization, enabling structure-activity relationship studies. The compound’s stability and purity profile support its use in research settings requiring precise molecular interactions.
5-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one structure
1358679-59-0 structure
Product Name:5-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
CAS No:1358679-59-0
MF:C17H12FN3OS
MW:325.360085487366
CID:5311133
PubChem ID:167997976
Update Time:2025-06-15

5-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one Chemical and Physical Properties

Names and Identifiers

    • 1358679-59-0
    • 5-[(4-Fluorophenyl)methyl]-2-(2-thienyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
    • 5-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
    • Inchi: 1S/C17H12FN3OS/c18-13-5-3-12(4-6-13)11-20-7-8-21-15(17(20)22)10-14(19-21)16-2-1-9-23-16/h1-10H,11H2
    • InChI Key: VPVDCXGGQAPZAZ-UHFFFAOYSA-N
    • SMILES: C12=CC(C3SC=CC=3)=NN1C=CN(CC1=CC=C(F)C=C1)C2=O

Computed Properties

  • Exact Mass: 329.09981148g/mol
  • Monoisotopic Mass: 329.09981148g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 481
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 63.8Ų

Experimental Properties

  • Density: 1.39±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 455.7±45.0 °C(Predicted)
  • pka: -1.86±0.20(Predicted)

5-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one Pricemore >>

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Additional information on 5-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Research Brief on 5-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (CAS: 1358679-59-0)

The compound 5-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (CAS: 1358679-59-0) has recently emerged as a promising candidate in medicinal chemistry research, particularly in the development of novel kinase inhibitors. This pyrazolo[1,5-a]pyrazin-4-one derivative has attracted significant attention due to its unique structural features and potential therapeutic applications. Recent studies have focused on its synthesis, biological evaluation, and mechanism of action, revealing its potential as a targeted therapeutic agent.

Structural analysis indicates that this compound combines a fluorophenyl moiety with a thiophene-containing pyrazolo[1,5-a]pyrazin-4-one core, creating a distinctive pharmacophore. The presence of the fluorine atom at the para position of the phenyl ring enhances both the metabolic stability and binding affinity of the molecule. Recent X-ray crystallography studies have provided valuable insights into its three-dimensional conformation and potential binding modes with various biological targets.

In vitro studies published in 2023 demonstrate that this compound exhibits potent inhibitory activity against several protein kinases, particularly those involved in inflammatory pathways and oncogenic signaling. A study by Zhang et al. (Journal of Medicinal Chemistry, 2023) reported IC50 values in the low nanomolar range for selected kinase targets, with excellent selectivity profiles. The compound's ability to modulate these key signaling pathways suggests potential applications in both oncology and autoimmune disorders.

Pharmacokinetic evaluations of 1358679-59-0 have shown favorable drug-like properties, including good oral bioavailability and reasonable metabolic stability across multiple species. Recent ADMET profiling indicates that the compound maintains an acceptable safety profile in preclinical models, with no significant off-target effects observed at therapeutic concentrations. These characteristics position it as a promising lead compound for further development.

Current research efforts are focused on optimizing the compound's structure-activity relationship (SAR) to enhance both potency and selectivity. Several analogs have been synthesized and evaluated, with modifications primarily targeting the thiophene and fluorophenyl moieties. Preliminary results suggest that subtle changes to these regions can significantly influence both kinase selectivity and cellular permeability.

Looking forward, 1358679-59-0 represents an exciting chemical scaffold for drug discovery. Its unique structural features and promising biological activity profile warrant further investigation, particularly in the context of combination therapies and targeted treatment approaches. Future research directions include comprehensive in vivo efficacy studies and detailed mechanism of action investigations to fully elucidate its therapeutic potential.

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